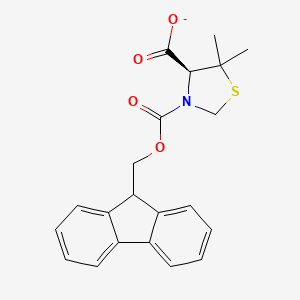![molecular formula C13H12ClF2N B14120007 (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine is a chemical compound with a complex structure that includes a naphthalene ring, a chloro-difluoroethyl group, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine typically involves the reaction of 1-naphthalenemethanamine with 2-chloro-2,2-difluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: Reduction can lead to the formation of difluoroethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-(2-substituted-2,2-difluoroethyl)-1-naphthalenemethanamine derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of difluoroethylamine derivatives.
Applications De Recherche Scientifique
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an antiepileptic agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with synaptic vesicle proteins and GABA receptors, modulating neurotransmitter release and receptor activity. This dual interaction can lead to significant therapeutic effects, such as seizure suppression in epilepsy models .
Comparaison Avec Des Composés Similaires
Similar Compounds
Padsevonil: Contains a similar 2-chloro-2,2-difluoroethyl group and is known for its antiepileptic properties.
Difluorocyclopropane Derivatives: These compounds also feature difluorine substituents and are used in various chemical transformations.
Uniqueness
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine stands out due to its unique combination of a naphthalene ring and a chloro-difluoroethyl group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C13H12ClF2N |
|---|---|
Poids moléculaire |
255.69 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H12ClF2N/c14-13(15,16)9-17-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,17H,8-9H2 |
Clé InChI |
AVEFINQMOUQUAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNCC(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


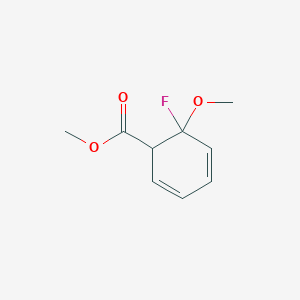
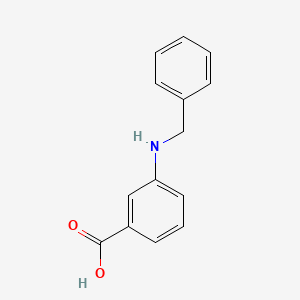
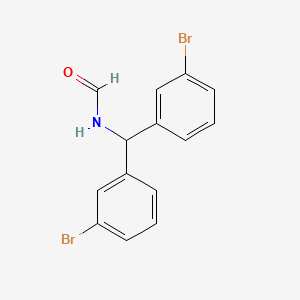
![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)
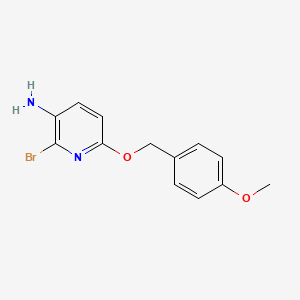
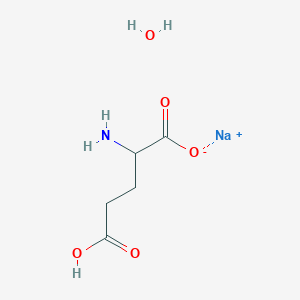
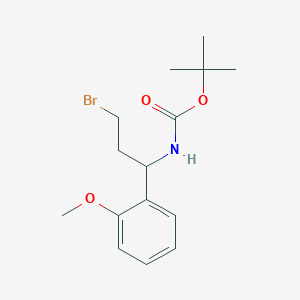
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)
![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
amine](/img/structure/B14119982.png)
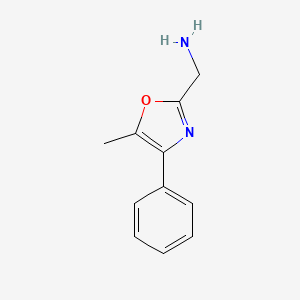
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
